4-Iodo-N-methylaniline
Overview
Description
4-Iodo-N-methylaniline is an organic compound with the chemical formula C7H8IN. It is a white to light yellow crystalline solid with an aromatic taste. This compound is used as an intermediate in the synthesis of various organic compounds, including pesticides, medicines, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-N-methylaniline can be synthesized through the iodination of N-methylaniline. The process involves dissolving N-methylaniline in acetic acid, followed by the addition of iodine and a sulfuric acid catalyst. The reaction mixture is then cooled to produce crystals, which are filtered and washed to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitroanilines and nitrosoanilines.
Reduction Reactions: Products include aniline and its derivatives.
Scientific Research Applications
4-Iodo-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Iodo-N-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-dimethylaniline: Similar in structure but with two methyl groups attached to the nitrogen atom.
4-Iodoaniline: Lacks the methyl group on the nitrogen atom.
4-Iodo-2-methoxyaniline: Contains a methoxy group in addition to the iodine and amine groups
Uniqueness
4-Iodo-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom makes it a valuable intermediate for further functionalization, while the methyl group on the nitrogen atom influences its reactivity and solubility .
Properties
IUPAC Name |
4-iodo-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVRDZGBMDYYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209380 | |
Record name | Benzenamine, 4-iodo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60577-34-6 | |
Record name | Benzenamine, 4-iodo-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-iodo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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